molecular formula C13H18N2O3 B14896523 2-(2-(Tert-butylamino)-2-oxoethoxy)benzamide

2-(2-(Tert-butylamino)-2-oxoethoxy)benzamide

Cat. No.: B14896523
M. Wt: 250.29 g/mol
InChI Key: CEMKOYOEKMSHGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(Tert-butylamino)-2-oxoethoxy)benzamide is an organic compound that belongs to the class of benzamides Benzamides are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-(2-(Tert-butylamino)-2-oxoethoxy)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like halides, amines, and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

2-(2-(Tert-butylamino)-2-oxoethoxy)benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-(Tert-butylamino)-2-oxoethoxy)benzamide involves its interaction with specific molecular targets and pathways. The compound may act on beta-adrenergic receptors, mediating the activation of adenylate cyclase through G proteins . This interaction can lead to various physiological effects, including modulation of heart rate and smooth muscle relaxation.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dimethoxybenzamide
  • 3-Acetoxy-2-methylbenzamide
  • N-(Benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
  • N-(Benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides

Uniqueness

2-(2-(Tert-butylamino)-2-oxoethoxy)benzamide is unique due to its tert-butylamino group, which imparts specific chemical and biological properties.

Properties

Molecular Formula

C13H18N2O3

Molecular Weight

250.29 g/mol

IUPAC Name

2-[2-(tert-butylamino)-2-oxoethoxy]benzamide

InChI

InChI=1S/C13H18N2O3/c1-13(2,3)15-11(16)8-18-10-7-5-4-6-9(10)12(14)17/h4-7H,8H2,1-3H3,(H2,14,17)(H,15,16)

InChI Key

CEMKOYOEKMSHGG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)COC1=CC=CC=C1C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.